Diethyl ethylphosphonotrithioate

Description

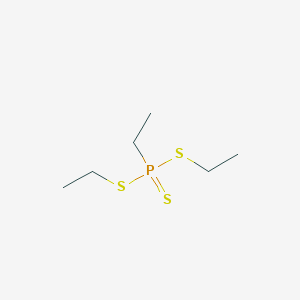

Diethyl ethylphosphonotrithioate (hypothetical structure: $ C6H{15}PS3 $) is a theoretical organophosphorus compound characterized by a phosphonate core substituted with three thioate ($ S $) groups, two ethyl ($ -C2H_5 $) ester groups, and an additional ethyl substituent. These analogs exhibit diverse reactivity, physical properties, and applications, making them valuable in industrial and synthetic chemistry .

Properties

CAS No. |

13297-95-5 |

|---|---|

Molecular Formula |

C6H15PS3 |

Molecular Weight |

214.4 g/mol |

IUPAC Name |

ethyl-bis(ethylsulfanyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C6H15PS3/c1-4-7(8,9-5-2)10-6-3/h4-6H2,1-3H3 |

InChI Key |

DOEDDEKILKPGOU-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=S)(SCC)SCC |

Origin of Product |

United States |

Preparation Methods

Diethyl ethylphosphonotrithioate is synthesized by the addition of sulfur to diethyl ethylphosphonodithioite . The reaction typically involves the use of sulfur as a reagent under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Diethyl ethylphosphonotrithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different sulfur-containing derivatives.

Addition: The compound can participate in addition reactions with various reagents, leading to the formation of new organophosphorus compounds.

Common reagents used in these reactions include sulfur, alkyl halides, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl ethylphosphonotrithioate has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Biology: The compound’s unique properties make it useful in studying biochemical pathways involving phosphorus and sulfur.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

Industry: It is used in the production of various chemicals and materials, leveraging its reactivity and stability.

Mechanism of Action

The mechanism by which diethyl ethylphosphonotrithioate exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets through phosphorylation or other chemical modifications, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with Diethyl ethylphosphonotrithioate:

Diethyl Phosphorochlorothioate

- Molecular Formula : $ C4H{10}ClO_2PS $

- Key Features : Contains a chloride ($ Cl $) leaving group and one sulfur atom replacing an oxygen in the phosphate group.

- Reactivity : The chloride group facilitates nucleophilic substitution reactions, making it a precursor in pesticide synthesis .

Triethyl Thiophosphate

- Molecular Formula : $ C6H{15}O_3PS $

- Key Features : Features three ethyl groups and a sulfur atom in the phosphate backbone.

- Applications : Used as a stabilizer in lubricants and plasticizers due to its sulfur-enhanced thermal stability .

Ethylphosphonothioic Dichloride

- Molecular Formula : $ C2H5Cl_2PS $

- Key Features : Contains two reactive chloride groups and a sulfur atom bonded to phosphorus.

- Reactivity: High electrophilicity enables its use as an intermediate in organophosphorus pesticide synthesis .

Triethyl Phosphonoacetate

- Molecular Formula : $ C7H{15}O_5P $

- Key Features : Combines a phosphonate group with an ester ($ -COOEt $) moiety.

- Applications : Critical in Horner-Wadsworth-Emmons (HWE) reactions for olefin synthesis .

Physical and Chemical Properties

Note: Detailed data (e.g., boiling points, flash points) are unavailable for most compounds in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.